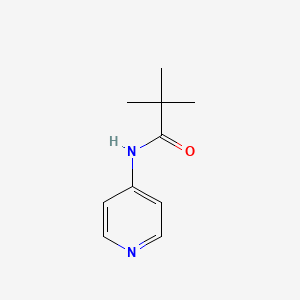
2,2-二甲基-N-吡啶-4-基丙酰胺
概述
描述
2,2-Dimethyl-N-pyridin-4-yl-propionamide is a light yellow solid . It is a dihydropyridine .
Synthesis Analysis
The synthesis of 2,2-Dimethyl-N-pyridin-4-yl-propionamide can be carried out by dissolving 2,2-dimethyl-N-[6-(1-methylpiperidin-4-carbonyl)-2-pyridyl]propanamide (V) in water and adding an acid, such as concentrated hydrochloric acid, to the solution .Molecular Structure Analysis
The molecular formula of 2,2-Dimethyl-N-pyridin-4-yl-propionamide is C10H14N2O .Chemical Reactions Analysis
The pH of the combined aqueous phases is modified to a value of between 11 and 13, preferably about 12, with an aqueous solution of 30% NaOH, and an extraction is performed with several fractions of a solvent, such as ethyl acetate, isopropyl acetate, or tert-butyl acetate, preferably ethyl acetate .Physical And Chemical Properties Analysis
2,2-Dimethyl-N-pyridin-4-yl-propionamide is a white solid . It has a melting point of 73.9-74.0°C . It is soluble in methanol .科学研究应用
1. 化学活化和中间体形成
化合物 2,2-二甲基-N-吡啶-4-基丙酰胺已参与探索单核非血红素铁配合物对双氧的活化研究。这项研究导致了 Fe(III)(OOH) 中间的鉴定,这是理解酶系统对 O2 的还原活化的一个重要方面 (Martinho, Banse, & Sainton, 2007)。
2. 新型吡啶的合成和抗菌评估
该化合物的另一个应用是合成新型吡啶。研究人员合成了与芳基和杂芳基相连的取代的吡啶和二氢-6H-喹啉-5-酮,对结核分枝杆菌 H37Rv 显示出有希望的抗分枝杆菌活性。这证明了该化合物在开发新的抗菌剂方面的潜力 (Kantevari, Reddy Patpi, & Addla, 2011)。
3. 铜(I)配合物中的结构分析
该化合物在合成铜(I)配合物中也发挥着重要作用。一项研究表明,它可用于创建具有不同几何形状的配合物,有助于理解金属配合物中的配位环境及其电子性质 (Yang, Powell, & Houser, 2007)。
4. 聚酰胺的开发
在聚合物科学领域,2,2-二甲基-N-吡啶-4-基丙酰胺已被用于合成新的聚酰胺。这些含有吡啶部分的聚酰胺已经过热性能和溶解性的分析,表明在材料科学中的潜在应用 (Faghihi & Mozaffari, 2008)。
5. 抗结核和抗菌活性
此外,该化合物已被用于合成具有显着体外抗菌和抗结核活性的嘧啶-氮杂环丁酮类似物。此类研究强调了其在新药开发中的重要性 (Chandrashekaraiah, Lingappa, & Channe Gowda, 2014)。
安全和危害
属性
IUPAC Name |
2,2-dimethyl-N-pyridin-4-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-4-6-11-7-5-8/h4-7H,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMMVFHXRDNILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90330146 | |
| Record name | 2,2-Dimethyl-N-pyridin-4-yl-propionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90330146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-N-pyridin-4-yl-propionamide | |
CAS RN |
70298-89-4 | |
| Record name | N-(Pyridin-4-yl)pivalamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70298-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-N-pyridin-4-yl-propionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90330146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


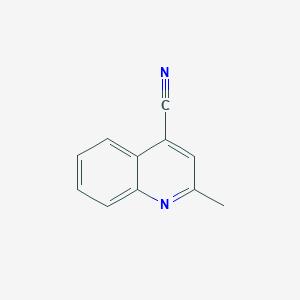
![3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1297339.png)

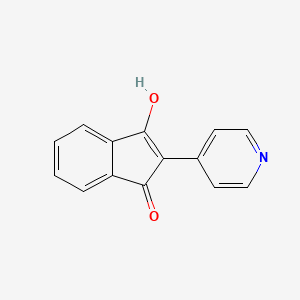
![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)
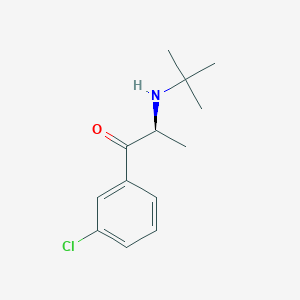


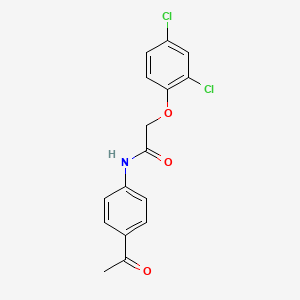
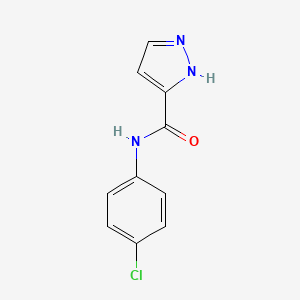
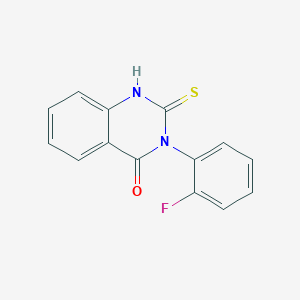

![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)
